P22077, chemically known as 1-[5-(2,4-Difluorophenylsulfanyl)-4-nitrothiophen-2-yl]ethanone, is a small molecule inhibitor of ubiquitin-specific protease 7 (USP7). [, , , , , , , , , , , , , , , , , , , ] USP7 is a deubiquitinating enzyme involved in various cellular processes including cell growth, apoptosis, and DNA damage response. [, , , , , , , , , , , , , , , , , , , ] By inhibiting USP7, P22077 disrupts these cellular processes, leading to a range of effects that are being explored for potential therapeutic applications, particularly in cancer and other diseases. [, , , , , , , , , , , , , , , , , , , ]
Mechanism of Action
Promoting degradation of TRAF6: P22077 promotes K48-linked ubiquitination and degradation of TRAF6, a key signaling molecule in the NF-κB and MAPK pathways, thus suppressing inflammation. []
Stabilizing Tip60: Inhibition of USP7 by P22077 can destabilize Tip60, a protein involved in the p53-dependent apoptotic pathway. []
Enhancing antitumor efficacy of cisplatin: P22077 enhances the antitumor effects of cisplatin, potentially by interfering with DNA damage repair pathways. []
Inducing apoptosis and inhibiting proliferation: P22077 inhibits cell proliferation and induces apoptosis in various cancer cells, including melanoma, cervical cancer, and neuroblastoma. [, , ]
Inhibiting cardiac hypertrophy and remodeling: P22077 administration attenuates cardiac hypertrophy, fibrosis, inflammation, and oxidative stress in mice. []
Enhancing interferon antiviral efficacy: P22077 inhibits SOCS1 expression, thereby enhancing the antiviral efficacy of type-I interferons. []
Applications
* **Melanoma:** Inhibiting melanoma cell proliferation, metastasis, and tumor growth in vivo by decreasing the Wnt/β-catenin signaling pathway. []* **Cervical Cancer:** Enhancing the antitumor efficacy of cisplatin and inducing cell death. []* **Neuroblastoma:** Inducing p53-mediated apoptosis and inhibiting tumor growth. []* **Head and Neck Squamous Cell Carcinoma (HNSCC):** Sensitizing HPV-negative HNSCC to radiation therapy. []* **Esophageal Squamous Cell Carcinoma (ESCC):** Reducing the viability and colony formation ability of ESCC cells. []* **Diffuse Large B-Cell Lymphoma (DLBCL):** Inhibiting the proliferation of ABC-DLBCL cells. []
b) Inflammatory Diseases:
* **COPD:** Reducing airway inflammation, immune cell infiltration, and the expression of NLRP3 pathway-related inflammatory factors in a rat model. []* **LPS-Induced Inflammation:** Attenuating the release of pro-inflammatory factors, suppressing inflammatory gene expression, and reducing lung injury in mice with endotoxemia. []
c) Cardiovascular Diseases:
* **Cardiac Hypertrophy and Remodeling:** Alleviating cardiac hypertrophy, fibrosis, inflammation, and oxidative stress in a mouse model of hypertension. []* **Atrial Fibrillation:** Studies suggest potential in alleviating Angiotensin II-induced atrial fibrillation in mice. []
d) Viral Infections:
* **HIV-1:** Inhibiting HIV-1 replication, enhancing the presentation of Gag-derived MHC-I epitopes, and potentially boosting the therapeutic effect of proteasome inhibitors. []
e) Stem Cell Research:
* **Glioma Stem Cells:** Disrupting HAUSP using P22077 promotes differentiation and impairs the tumorigenic potential of glioma stem cells. []
Related Compounds
Compound Description: P5091 is a potent and selective inhibitor of USP7. Like P22077, it has been investigated for its anticancer properties, particularly in hematological malignancies such as myelodysplastic syndrome (MDS). [ [] ] Studies have shown that P5091 inhibits cell proliferation and induces megakaryocytic differentiation in MDS cells. [ [] ] It has also demonstrated synergistic effects with other anticancer agents, such as volasertib (a PLK1 inhibitor), in overcoming paclitaxel resistance in lung cancer. [ [] ]
Relevance: P5091 is structurally related to P22077 and shares its mechanism of action as a USP7 inhibitor. [ [, ] ] Both compounds have shown promising anticancer activity, suggesting that targeting USP7 could be a viable therapeutic strategy for various cancers.
Compound Description: PR-619 is a broad-spectrum deubiquitinase inhibitor that exhibits inhibitory activity against a range of DUBs, including USP7 and USP47. [ [, ] ] In the context of HIV-1 research, PR-619, along with P22077, was found to impair Gag processing, leading to reduced infectivity of released virions. [ [] ] Additionally, both PR-619 and P22077 were observed to enhance the presentation of Gag-derived MHC-I epitopes. [ [] ] In studies focusing on esophageal squamous cell carcinoma (ESCC), PR-619 was identified as a potential inhibitor of SLC7A11, a gene associated with ferroptosis. [ [] ] Treatment with PR-619 resulted in a significant decrease in SLC7A11 protein expression in ESCC cells. [ [] ]
Relevance: Although PR-619 is a broad-spectrum DUB inhibitor, its ability to inhibit USP7 makes it relevant to the study of P22077. [ [] ] The use of PR-619 in HIV-1 and ESCC research highlights the potential of DUB inhibitors, including USP7 inhibitors like P22077, as therapeutic agents.
Compound Description: HBX 41108 is another USP7 inhibitor, demonstrating its effects on the neuron-restrictive silencer element (NRSE) in the human tryptophan hydroxylase 2 (hTPH2) gene. [ [] ] It was shown to increase hTPH2 promoter activity by inhibiting USP7-mediated deubiquitination and stabilization of NRSF, a transcriptional repressor. [ [] ]
Relevance: Similar to P22077, HBX 41108 targets USP7, making it a relevant compound for understanding the broader biological implications of USP7 inhibition. [ [] ] While P22077 has been studied in various cancer models, HBX 41108's role in regulating gene expression through the NRSE/NRSF pathway highlights the diverse functions of USP7.
Erastin
Compound Description: Erastin is a small molecule that induces ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation. [ [] ] In studies on esophageal squamous cell carcinoma (ESCC), Erastin has been shown to suppress the proliferation of ESCC cells by downregulating key ferroptosis-associated molecules, including GPX4 and DHODH. [ [] ]
Relevance: While Erastin itself does not directly target USP7, its role in inducing ferroptosis and its effects on ESCC cells are relevant to the research on SLC7A11, a gene that has been linked to P22077 and other deubiquitinase inhibitors. [ [] ] The identification of SLC7A11-binding proteins and their enrichment in pathways related to ferroptosis suggests a potential connection between USP7 inhibition and ferroptosis regulation.
Compound Description: GRL0617 is a deubiquitinase inhibitor that exhibits selectivity for USP47. [ [] ] In the context of esophageal squamous cell carcinoma (ESCC), GRL0617 was investigated for its effects on SLC7A11, a ferroptosis-associated gene. [ [] ] Treatment with GRL0617 was found to reduce SLC7A11 protein expression and suppress the colony formation ability of ESCC cells. [ [] ]
Relevance: Although GRL0617 primarily targets USP47, its use in ESCC research, particularly in relation to SLC7A11, makes it relevant to the study of P22077. [ [] ] The findings suggest a potential link between deubiquitinase inhibition, including USP7 inhibition by P22077, and the regulation of SLC7A11 in ESCC cells.
Compound Description: MC-1568 is a class II histone deacetylase (HDAC) inhibitor. [ [] ] In studies exploring the regulation of the human tryptophan hydroxylase 2 (hTPH2) gene, MC-1568 was found to be less potent than MS-275, a class I HDAC inhibitor, in enhancing hTPH2 promoter activity. [ [] ]
Relevance: The use of MC-1568 in conjunction with USP7 inhibitors like P22077 and HBX 41108 highlights the complex interplay between deubiquitination and histone acetylation in regulating gene expression. [ [] ] While MC-1568 targets HDACs, its involvement in studies investigating the hTPH2 promoter, a target of USP7 regulation, provides insights into the broader cellular pathways influenced by USP7.
Compound Description: MS-275 is a class I histone deacetylase (HDAC) inhibitor. [ [] ] It was found to enhance the activity of the human tryptophan hydroxylase 2 (hTPH2) promoter, suggesting a role for HDACs in regulating hTPH2 gene expression. [ [] ]
Relevance: MS-275's ability to modulate hTPH2 promoter activity, a target also regulated by USP7, highlights the interconnected nature of cellular pathways and the potential for cross-talk between deubiquitination and histone acetylation processes. [ [] ] Although MS-275 targets HDACs, its involvement in hTPH2 regulation provides a broader context for understanding the effects of USP7 inhibition by compounds like P22077.
Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). [ [] ] It functions by inhibiting the activity of the BCR-ABL tyrosine kinase, a key driver of CML.
Relevance: While not a direct inhibitor of USP7 like P22077, Nilotinib's relevance stems from its role in treating CML, a disease in which USP7 has been implicated as a potential therapeutic target. [ [, ] ] Studies have shown that USP7 inhibition can enhance the efficacy of tyrosine kinase inhibitors in CML, suggesting a potential combination therapy approach.
Compound Description: BI-2536 is a potent and selective inhibitor of polo-like kinase 1 (PLK1). [ [] ] PLK1 is a serine/threonine kinase involved in cell cycle regulation, and its inhibition has shown promise as a therapeutic strategy for various cancers.
Relevance: While BI-2536 targets PLK1, its relevance to P22077 lies in its potential as a combination therapy agent for cancers where USP7 inhibition has shown promise. [ [, ] ] Studies have demonstrated synergistic effects when combining USP7 inhibitors with PLK1 inhibitors, suggesting a potential for enhanced anticancer activity.
Zoledronate
Compound Description: Zoledronate belongs to a class of drugs known as bisphosphonates, which are primarily used to treat bone diseases. [ [] ] Zoledronate acts by inhibiting farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway.
Relevance: Although not a direct inhibitor of USP7 like P22077, Zoledronate's relevance arises from its potential use in combination therapy approaches for cancers where USP7 inhibition has shown therapeutic potential. [ [] ] While the specific mechanisms underlying its potential synergy with USP7 inhibitors are not fully elucidated, the findings suggest a possible interplay between bone metabolism, cancer progression, and USP7 activity.
Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. [ [] ] It functions by binding to and degrading estrogen receptors, thereby blocking the effects of estrogen in breast cancer cells.
Relevance: While Fulvestrant primarily targets estrogen receptors, its relevance to P22077 stems from its potential use in combination therapy approaches for cancers where USP7 inhibition has shown promise. [ [] ] The rationale for combining these agents may lie in their potential to target different aspects of cancer cell survival and proliferation, potentially leading to enhanced therapeutic efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bortezomib is l-Phenylalaninamide substituted at the amide nitrogen by a 1-(dihydroxyboranyl)-3-methylbutyl group and at N(alpha) by a pyrazin-2-ylcarbonyl group. It is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome. It has a role as an antineoplastic agent, a proteasome inhibitor, a protease inhibitor and an antiprotozoal drug. It is an amino acid amide, a member of pyrazines and a L-phenylalanine derivative. It is functionally related to a boronic acid. Bortezomib is a dipeptide boronic acid derivative and proteasome inhibitor used to treat multiple myeloma and mantle cell lymphoma. The 26S proteasome is a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway: reversible inhibition of the 26S proteasome, leading to cell cycle arrest and apoptosis of cancer cells, is thought to be the main mechanism of action of bortezomib. However, multiple mechanisms may be involved in the anticancer activity of bortezomib. Bortezomib was first synthesized in 1995. In May 2003, bortezomib became the first anticancer proteasome inhibitor that was approved by the FDA under the trade name VELCADE. Phase I, II, III, and IV clinical trials are undergoing to investigate the therapeutic efficacy of bortezomib in leukemia, myasthenia gravis, systemic lupus erythematosus, rheumatoid arthritis, and solid tumours. Bortezomib is a Proteasome Inhibitor. The mechanism of action of bortezomib is as a Proteasome Inhibitor. Bortezomib is a proteasome inhibitor and antineoplastic agent that is used in treatment of refractory multiple myeloma and certain lymphomas. Bortezomib is associated with a low rate of serum enzyme elevations during treatment and to rare instances of clinically apparent, acute liver injury. Bortezomib is a dipeptide boronic acid analogue with antineoplastic activity. Bortezomib reversibly inhibits the 26S proteasome, a large protease complex that degrades ubiquinated proteins. By blocking the targeted proteolysis normally performed by the proteasome, bortezomib disrupts various cell signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. Specifically, the agent inhibits nuclear factor (NF)-kappaB, a protein that is constitutively activated in some cancers, thereby interfering with NF-kappaB-mediated cell survival, tumor growth, and angiogenesis. In vivo, bortezomib delays tumor growth and enhances the cytotoxic effects of radiation and chemotherapy. A pyrazine and boronic acid derivative that functions as a reversible PROTEASOME INHIBITOR. It is used as an ANTINEOPLASTIC AGENT in the treatment of MULTIPLE MYELOMA and MANTLE CELL LYMPHOMA.
Carfilzomib is a synthetic tetrapeptide consisting of morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl and L-phenylalanyl residues joined in sequence with the C-terminus connected to the amino group of (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one via an amide linkage. Used for the treatment of patients with multiple myeloma It has a role as an antineoplastic agent and a proteasome inhibitor. It is a tetrapeptide, a member of morpholines and an epoxide. Carfilzomib is an injectable antineoplastic agent (IV only). Chemically, it is a modified tetrapeptidyl epoxide and an analog of epoxomicin. It is also a selective proteasome inhibitor. FDA approved carfilzomib in July 2012 for the treatment of adults with relapsed or refractory multiple myeloma as monotherapy or combination therapy. Carfilzomib is a Proteasome Inhibitor. The mechanism of action of carfilzomib is as a Proteasome Inhibitor. Carfilzomib is an irreversible proteasome inhibitor and antineoplastic agent that is used in treatment of refractory multiple myeloma. Carfilzomib is associated with a low rate of serum enzyme elevations during treatment and has been implicated to rare instances of clinically apparent, acute liver injury some of which have been fatal. Carfilzomib is an epoxomicin derivate with potential antineoplastic activity. Carfilzomib irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, a protease complex responsible for degrading a large variety of cellular proteins. Inhibition of proteasome-mediated proteolysis results in an accumulation of polyubiquinated proteins, which may lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
p97 Inhibitor CB-5083 is an orally bioavailable inhibitor of valosin-containing protein (VCP) p97, with potential antineoplastic activity. Upon oral administration, CB-5083 specifically binds to and inhibits the activity of p97. This prevents ubiquitin-dependent protein degradation and causes cellular accumulation of poly-ubiquitinated proteins. The inhibition of endoplasmic reticulum (ER)-associated protein degradation activates the ER-dependent stress response pathway, and leads to both an induction of apoptosis and inhibition of cell proliferation in susceptible tumor cells. p97, a type II AAA ATPase, plays a key role in cellular protein homeostasis. Its overexpression in many tumor cell types is associated with increased tumor cell proliferation and survival.
Delanzomib is a C-terminal boronic acid peptide inhibitor which induces apoptosis in multiple myeloma, hematological and solid tumor cell lines. It has a role as a proteasome inhibitor, an apoptosis inducer and an antineoplastic agent. It is a threonine derivative, a phenylpyridine, a C-terminal boronic acid peptide and a secondary alcohol. It is functionally related to a L-threonine. Delanzomib has been used in trials studying the treatment of Solid Tumors, Multiple Myeloma, and Lymphoma, Non-Hodgkin. Delanzomib is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. Delanzomib represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.
Polybiquitinylation designates proteins for proteasomal degradation. USP14 is one of several deubiquitinating enzymes (DUBs) responsible for shortening proteasome-bound ubiquitin chains, which is known to antagonize the degradation of ubiquitin-protein conjugates. IU1 is a reversible, small molecule inhibitor of deubiquitination by USP14 that demonstrates an IC50 value of 4-5 μM. IU1 selectively stimulates ubiquitin-dependent protein degradation in vitro at 34 μM and in MEF cells at 50 μM. At 75 μM, IU1 reduces accumulation of oxidized proteins in HEK293 cells, alleviating cytotoxicity induced by oxidative stress. IU1 is a selective USP14 inhibitor. IU1 prevents ventilator-induced lung injury in rats. IU1 inhibits the catalytic activity of proteasome-associated Usp14 in vitro (IC50 < 4 μM). IU1 stimulates proteasome activity and substrate degradation. USP14 removes the ubiquitin chain of I-κB, therefore inducing I-κB degradation and increasing cytokine release.
K-7174 is a 20S proteasome inhibitor. It inhibits the β1, β2, and β5 catalytic subunits of the 20S proteasome when used at a concentration of 5 µM. K-7174 (10 µM) reduces TNF-α- or IL-1β-induced adherence of U937 monocytes to human umbilical vein endothelial cells (HUVECs) in a co-culture model of monocyte-endothelial cell adhesion. It inhibits tumor growth in U266 and RPMI-8226 multiple myeloma mouse xenograft models when administered at a dose of 75 mg/kg. K-7174 also inhibits the GATA consensus sequence, reducing TNF-α-induced binding of HUVEC nuclear extracts to GATA motifs in the VCAM1 promoter in an EMSA when used at a concentration of 30 µM. K-7174, a GATA-specific inhibitor, is a putative antiinflammatory agent that attenuates effects of inflammatory cytokines in certain cell types. K-7174 is a novel orally active, potent proteasome inhibitor. K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases. K-7174 kills bortezomib-resistant myeloma cells carrying a β5-subunit mutation in vivo and primary cells from a patient resistant to bortezomib. K-7174 is also a GATA-specific inhibitor, which may have potential application in treating anemia of chronic disease.
The immunoproteasome is a specialized, inducible proteasome that generates peptides presented on major histocompatibility complex (MHC) class I molecules to cytotoxic T cells. Stimulation of cells with inflammatory cytokines such as IFN-γ leads to the replacement of constitutive catalytic proteasome β subunits with inducible β subunits (β1i (LMP2), β2i (MECL1), and β5i (LMP7)), which are required for the production of certain MHC class I-restricted T cell epitopes. ONX 0914 is a selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome (IC50s = 65 and 73 nM for mouse and human, respectively) and demonstrates significantly weaker activity at the β5 subunit of the constitutive proteasome (IC50s = 0.92 and 1.04 µM for mouse and human, respectively). It can block the production of IL-23 by activated monocytes and the production of IFN-γ and IL-2 by T cells. ONX 0914 can also inhibit IL-17-producing T cells under TH17-polarizing conditions in vitro and reduce TH1 and TH17 cell differentiation in vivo. This compound has been shown to attenuate disease progression in several experimental models of autoimmune disorders as well as in some hematologic malignancies. A selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome and demonstrates significantly weaker activity at the β5 subunit of the constitutive proteasome ONX 0914 is an immunoproteasome inhibitor with potential treatment applications in autoimmune disorders, such as rheumatoid arthritis, inflammatory bowel disease, and lupus. ONX 0914 was designed to be a potent inhibitor of the immunoproteasome with minimal cross-reactivity for the constitutive proteasome. Recent evidence suggests that the immunoproteasome regulates the production of several inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), IL-17, and IL-23. In preclinical models of rhematoid arthritis and lupus, ONX 0914 blocked progression of these diseases at well-tolerated doses. Preclinical studies are underway to evaluate the potential of ONX 0914 in the treatment of a range of autoimmune disorders.